molecular formula C9H12N2O2 B13605196 3-Ethoxy-4-hydroxybenzimidamide

3-Ethoxy-4-hydroxybenzimidamide

Cat. No.: B13605196
M. Wt: 180.20 g/mol
InChI Key: CDCGELYKWWKTOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-hydroxybenzimidamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzimidazole, featuring an ethoxy group at the 3-position and a hydroxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-hydroxybenzimidamide typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with ammonia or an amine under specific conditions. One common method is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and ammonium acetate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-hydroxybenzimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 3-Ethoxy-4-hydroxybenzoic acid.

    Reduction: 3-Ethoxy-4-hydroxybenzylamine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

3-Ethoxy-4-hydroxybenzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The ethoxy and hydroxy groups can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethoxy and hydroxy groups, which confer specific chemical properties and reactivity. These functional groups enhance its solubility in organic solvents and its ability to participate in hydrogen bonding, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-ethoxy-4-hydroxybenzenecarboximidamide

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-6(9(10)11)3-4-7(8)12/h3-5,12H,2H2,1H3,(H3,10,11)

InChI Key

CDCGELYKWWKTOS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.